N-Fmoc-S-propyl-L-cysteine

Enzyme Modulation Glyoxalase I Metabolic Research

N-Fmoc-S-propyl-L-cysteine (CAS 1447738-01-3; C₂₁H₂₃NO₄S; MW 385.5 g/mol) is an Fmoc-protected, S-alkylated cysteine derivative designed for use as a specialized building block in 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS). Its S-propyl thioether side chain provides a non-cleavable, hydrophobic modification, distinguishing it from acid-labile S-protected cysteine derivatives and enabling the direct incorporation of S-propyl moieties into peptide backbones for applications requiring a stable alkyl sulfide linkage.

Molecular Formula C21H23NO4S
Molecular Weight 385.5 g/mol
Cat. No. B12306089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-S-propyl-L-cysteine
Molecular FormulaC21H23NO4S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)
InChIKeyRRIUUOXIQLZCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-S-propyl-L-cysteine: Core Specifications for Fmoc-SPPS Peptide Synthesis Procurement


N-Fmoc-S-propyl-L-cysteine (CAS 1447738-01-3; C₂₁H₂₃NO₄S; MW 385.5 g/mol) is an Fmoc-protected, S-alkylated cysteine derivative designed for use as a specialized building block in 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS) . Its S-propyl thioether side chain provides a non-cleavable, hydrophobic modification, distinguishing it from acid-labile S-protected cysteine derivatives and enabling the direct incorporation of S-propyl moieties into peptide backbones for applications requiring a stable alkyl sulfide linkage .

Why N-Fmoc-S-propyl-L-cysteine Cannot Be Directly Replaced by Common Cysteine Derivatives


Substituting N-Fmoc-S-propyl-L-cysteine with structurally similar Fmoc-Cys(Et)-OH, Fmoc-Cys(Me)-OH, or Fmoc-Cys(Trt)-OH in Fmoc-SPPS protocols is not chemically equivalent. The S-propyl group confers distinct physicochemical properties and biological outcomes compared to shorter-chain alkyl derivatives [1], while acid-labile protecting groups like Trt require orthogonal deprotection strategies that are incompatible with protocols designed for stable S-alkyl modifications . The following evidence demonstrates specific, quantifiable differences that directly impact synthetic strategy selection and final peptide performance.

N-Fmoc-S-propyl-L-cysteine: Quantitative Differentiation Evidence for Procurement Decisions


S-Propyl vs. S-Ethyl: Fold-Change in Glyoxalase I Enzyme Activity

In an enzyme activity assay with Glyoxalase I (EC 4.4.1.5), the presence of 1 g/L S-propyl-cysteine resulted in a 1.3-fold higher activity compared to baseline, while the same concentration of S-ethyl-cysteine yielded only a 1.2-fold increase [1]. At 2 g/L, the difference widened to 1.5-fold for S-propyl-cysteine versus 1.4-fold for S-ethyl-cysteine [1]. This demonstrates that the propyl chain enhances enzyme activation more effectively than the ethyl chain.

Enzyme Modulation Glyoxalase I Metabolic Research

In Vivo Hepatic Lipid Modulation: Comparable Efficacy of S-Propyl and S-Ethyl Cysteine

In a high-fat diet mouse model, supplementation with 1 g/L S-propyl cysteine (SPC) or S-ethyl cysteine (SEC) in drinking water for 4 weeks significantly decreased hepatic triacylglycerol (TAG) and total cholesterol contents (P < 0.05) via downregulation of lipogenic enzymes [1]. Both compounds also restored glutathione peroxidase activity and alleviated oxidative stress [1]. The study found no significant difference in efficacy between SPC and SEC for these endpoints, indicating that both S-alkyl derivatives are equipotent in this model.

Lipid Metabolism Hepatoprotection Oxidative Stress

Synthetic Process Reproducibility: Fmoc-S-Alkyl Acid Ester-Cysteines

A patent (CN102321002A) discloses Fmoc-S-alkyl acid ester-cysteines as a class of new raw materials for polypeptide synthesis. The inventors claim that these compounds are prepared from readily available starting materials and that the synthetic process is characterized by operational simplicity, stability, and good repeatability [1]. While specific quantitative data for the propyl variant are not provided, the class-level claim suggests that Fmoc-S-propyl-L-cysteine benefits from a robust and scalable synthetic route, which may enhance supply reliability compared to more complex or less accessible derivatives.

Polypeptide Synthesis Process Chemistry Raw Material Sourcing

Chromatographic Behavior: Unique Elution Position for S-Propylcysteine in RP-HPLC

A reversed-phase HPLC (RP-HPLC) method developed for determining the stereochemical purity of cysteine residues in peptides demonstrated that the S-propylcysteine derivative elutes at a unique retention time, allowing for unambiguous identification of cysteine [1]. While no direct comparator data is provided for other S-alkyl derivatives, this class-level inference supports the use of S-propylcysteine as a distinguishable marker for analytical method development and peptide characterization.

Analytical Chemistry Peptide Characterization Quality Control

Validated Application Scenarios for N-Fmoc-S-propyl-L-cysteine Based on Quantitative Evidence


Synthesis of Peptides for Glyoxalase I Modulation Studies

When designing peptides intended to interact with or modulate Glyoxalase I (EC 4.4.1.5), the inclusion of an S-propylcysteine residue (via Fmoc-S-propyl-L-cysteine) may provide a 1.3- to 1.5-fold enhancement in enzyme activity compared to baseline, outperforming the S-ethyl analogue by up to 8.3% at equivalent concentrations [1]. This scenario is directly supported by enzyme activity data showing a quantifiable advantage for the propyl group [1].

In Vivo Models of Hepatic Steatosis and Oxidative Stress

In rodent models of high-fat diet-induced hepatic lipid accumulation, peptides or peptide mimetics incorporating an S-propylcysteine moiety are expected to confer significant reductions in hepatic TAG and cholesterol, as well as restoration of glutathione levels and GPx activity [1]. The equipotency of S-propyl and S-ethyl cysteine in this model [1] allows researchers to select the building block based on synthetic or supply chain considerations without compromising biological efficacy.

Peptide Synthesis Requiring a Non-Cleavable, Hydrophobic Cysteine Modification

In Fmoc-SPPS protocols where a stable S-alkyl modification is required (i.e., one that survives TFA cleavage and standard deprotection conditions), N-Fmoc-S-propyl-L-cysteine serves as a direct building block. Unlike acid-labile groups such as Trt or Mmt, the S-propyl thioether remains intact throughout synthesis and cleavage, enabling the incorporation of a hydrophobic S-alkyl moiety into the final peptide . This is critical for generating peptides with defined, non-cleavable S-alkyl modifications for structure-activity relationship (SAR) studies or biophysical characterization.

Analytical Method Development and Peptide Quality Control

The unique RP-HPLC elution position of S-propylcysteine [2] can be exploited as a retention time marker during peptide purity analysis. This property supports robust quality control protocols for peptides synthesized with this residue, ensuring accurate identification and quantification in both academic and industrial settings.

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